5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one
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Overview
Description
5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a 4-chlorophenylmethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylcyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfone: Similar structure but with a sulfone group instead of a ketone.
3,3-Dimethylcyclohexanone: Lacks the 4-chlorophenylmethyl group.
4-Chlorobenzyl chloride: Precursor in the synthesis of the compound
Uniqueness
5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexanone ring with a 4-chlorophenylmethyl group and two methyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
60741-73-3 |
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Molecular Formula |
C15H19ClO |
Molecular Weight |
250.76 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H19ClO/c1-15(2)9-12(8-14(17)10-15)7-11-3-5-13(16)6-4-11/h3-6,12H,7-10H2,1-2H3 |
InChI Key |
MGOWOQLZSQMYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(=O)C1)CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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